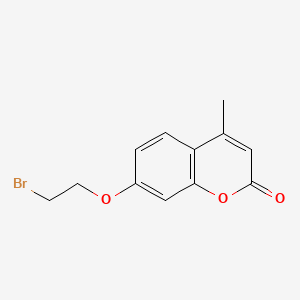

7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one

Description

Position within Coumarin Derivative Taxonomy

The molecular architecture of this compound (C~12~H~11~BrO~3~) positions it within three distinct taxonomic categories of coumarin derivatives. First, its 4-methyl group aligns it with the 4-alkylcoumarins, a subclass known for enhanced thermal stability compared to unsubstituted coumarins. Second, the 7-(2-bromoethoxy) substituent classifies it among oxygenated coumarins, specifically the 7-alkoxy derivatives that demonstrate modified electronic configurations through conjugation with the chromenone π-system. Third, the bromine atom at the terminal position of the ethoxy chain establishes it as a member of halogenated coumarins, a group valued for their increased molecular polarity and reactivity in nucleophilic substitution reactions.

Structural comparisons reveal distinct electronic effects compared to related derivatives. The methyl group at position 4 induces electron-donating effects through hyperconjugation, while the bromoethoxy moiety at position 7 creates an electron-deficient region ideal for subsequent functionalization. This dual substitution pattern differentiates it from simpler coumarin analogs such as 4-methylcoumarin (lacking the bromoethoxy group) or 7-hydroxy-4-methylcoumarin (missing the bromine atom). The table below summarizes key structural comparisons:

| Derivative | Position 4 | Position 7 | Molecular Weight | Key Reactivity Feature |

|---|---|---|---|---|

| 4-Methylcoumarin | CH~3~ | H | 160.17 g/mol | Limited substitution potential |

| 7-Hydroxy-4-methylcoumarin | CH~3~ | OH | 176.17 g/mol | Phenolic reactivity |

| Target Compound | CH~3~ | O(CH~2~)~2~Br | 283.12 g/mol | Alkyl halide functionality |

This unique combination of substituents enables dual reactivity pathways: the bromine atom serves as a leaving group for nucleophilic substitutions, while the methyl group provides steric stabilization to the chromenone core.

Historical Evolution of Brominated Ethoxy-Substituted Chromenones

The synthetic journey toward this compound reflects broader trends in heterocyclic chemistry. Early approaches (pre-2000) relied on stepwise functionalization of preformed coumarin cores, often resulting in low yields due to competing side reactions. The Pechmann condensation method, while effective for synthesizing basic coumarin structures, proved inadequate for introducing complex ethoxy-bromo substituents.

A paradigm shift occurred with the adoption of sequential alkylation-bromination strategies. The 2016 protocol detailed by researchers demonstrated this advancement: 7-hydroxy-4-methylcoumarin undergoes O-alkylation with 1,2-dibromoethane in acetone using potassium carbonate as base, achieving 62% yield of the target compound. This marked improvement over previous methods that struggled with regioselectivity and bromine incorporation.

Recent innovations (post-2020) have focused on catalytic systems and green chemistry principles. Studies employing phase-transfer catalysts and microwave-assisted reactions reduced reaction times from 10 hours to under 30 minutes while maintaining yields above 55%. The table below contrasts historical and modern synthetic approaches:

| Parameter | Traditional Method (2000s) | Modern Method (2020s) |

|---|---|---|

| Reaction Time | 12-24 hours | 2-5 hours |

| Catalyst | H~2~SO~4~ | K~2~CO~3~/Phase-transfer agents |

| Solvent | Dichloromethane | Acetone/DMF |

| Yield | 40-50% | 55-62% |

| Byproducts | Multiple brominated derivatives | Minimal side products |

Properties

IUPAC Name |

7-(2-bromoethoxy)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-8-6-12(14)16-11-7-9(15-5-4-13)2-3-10(8)11/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLJFWFFIDCGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165866 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-76-3, 155272-56-3 | |

| Record name | 7-(2-Bromoethoxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401280 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methylcoumarin with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like acetone or ethylene glycol at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one exhibit significant antifungal properties. A study synthesized a series of coumarin derivatives, including this compound, which were tested against plant pathogenic fungi such as Alternaria alternata and Fusarium oxysporum. The results showed that modifications at the 7-hydroxy position improved antifungal activity, with some compounds achieving over 70% inhibition rates against specific pathogens .

CNS Activity

The compound has been evaluated for its potential as a central nervous system (CNS) agent. In studies involving hybrid molecules combining coumarin and chalcone structures, it was found to exhibit skeletal muscle relaxant and anxiolytic effects in animal models. These findings suggest that this compound could be a candidate for developing new therapeutic agents targeting anxiety and muscle-related disorders .

Case Study 1: Antifungal Efficacy

In a comparative study involving various substituted coumarins, this compound demonstrated enhanced antifungal activity against A. alternata when modified with specific side chains. The study highlighted the importance of structural modifications in improving bioactivity, paving the way for further research into its use as an antifungal agent .

Case Study 2: CNS Therapeutics

A recent investigation into coumarin-chalcone hybrids revealed that compounds containing this compound exhibited comparable anxiolytic effects to diazepam in behavioral tests on Swiss albino mice. This suggests potential for development as a safer alternative for treating anxiety disorders .

Mechanism of Action

The biological activity of 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its fluorescent properties allow it to be used as a probe to study cellular processes and molecular interactions .

Comparison with Similar Compounds

Structural Characterization

- Molecular Formula : C₁₂H₁₁BrO₃

- ESI-MS : m/z 283.0 [M + H]⁺

- ¹H NMR (CDCl₃) : δ 2.42 (s, 3H, CH₃), 3.68 (t, 2H, CH₂Br), 4.35 (t, 2H, OCH₂), 6.17 (s, 1H, H-3), 6.83–7.52 (aromatic protons) .

Comparison with Structural Analogs

Substituent Chain Length Variations

Key Compounds :

7-(3-Bromopropoxy)-4-methyl-2H-chromen-2-one

- Structure : 3-bromopropoxy at position 5.

- Molecular Formula : C₁₃H₁₃BrO₃

- ESI-MS : m/z 298.9 [M + H]⁺ .

- Yield : 81%, comparable to the 2-bromoethoxy derivative.

7-(4-Bromobutoxy)-4-methyl-2H-chromen-2-one

Comparison :

- Molecular Weight : Increases with chain length (283.0 → 310.8 g/mol).

- Synthetic Efficiency : Longer chains reduce yields slightly, likely due to steric and electronic factors.

- Applications : Bromoalkoxy chains act as leaving groups, enabling further functionalization. Longer chains may enhance lipophilicity, affecting pharmacokinetics .

Substituent Modifications on the Coumarin Core

Key Compounds :

7-(2-Bromoethoxy)-4-(trifluoromethyl)-2H-chromen-2-one

- Structure : Trifluoromethyl at position 4.

- Molecular Formula : C₁₂H₉BrF₃O₃

- ESI-MS : m/z 336.9712 [M + H]⁺ .

- Yield : 53%, lower than methyl-substituted analogs due to electron-withdrawing effects .

7-(2-Bromoethoxy)-3,4-dimethyl-2H-chromen-2-one

Comparison :

Functional Group Replacements at Position 7

Key Compound: 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one

Comparison :

- Reactivity : Bromoethoxy is a better leaving group than chloroethoxy, favoring nucleophilic substitutions.

- Bioactivity : Benzothiazole derivatives target neurological pathways, whereas bromoethoxy analogs are used in cytotoxic hybrids .

Biological Activity

7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one, a coumarin derivative, has garnered attention due to its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

- Chemical Name : this compound

- CAS Number : 7471-76-3

- Molecular Formula : C12H11BrO3

- Molecular Weight : 283.12 g/mol

Anticancer Activity

Research indicates that coumarin derivatives can exhibit significant anticancer properties through various mechanisms:

- Cell Cycle Arrest : Studies have shown that certain coumarin compounds can induce cell cycle arrest in cancer cells. For example, in RBE cell lines (human intrahepatic cholangiocarcinoma), compounds similar to this compound were observed to increase the percentage of cells in the G2/M phase, indicating a potential for cell cycle regulation and apoptosis induction .

- Apoptosis Induction : The ability of coumarins to trigger apoptosis has been documented. For instance, compounds related to this compound showed downregulation of anti-apoptotic proteins such as PARP and Caspase-3 in a dose-dependent manner, suggesting a pathway through which these compounds may exert their anticancer effects .

Antimicrobial Activity

The antimicrobial potential of coumarins has been extensively studied:

- Spectrum of Activity : Compounds similar to this compound have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown promising MIC values against these pathogens, indicating their potential as antimicrobial agents. For example, certain hybrids exhibited MIC values ranging from 1 to 4 µg/mL against S. aureus and Bacillus subtilis .

Antioxidant Properties

Coumarins are also recognized for their antioxidant capabilities:

- Mechanism of Action : The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress-related damage in cells . This property is crucial for protecting cells from damage that can lead to cancer and other diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of coumarin derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 7-hydroxy-4-methylcoumarin with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetone. For example:

-

Procedure : Mix equimolar ratios of 7-hydroxy-4-methylcoumarin and 1,2-dibromoethane in acetone with K₂CO₃. Reflux at 60–70°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

-

Yield Optimization : Use a 10–20% molar excess of 1,2-dibromoethane and monitor reaction progress via TLC. Higher yields (e.g., 97%) are achieved with anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the bromoethoxy group .

Table 1: Representative Synthetic Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference 1,2-Dibromoethane Acetone 60–70 12–24 62–97 1,3-Dibromopropane Acetone 60–70 12–24 53–89

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer :

- 1H NMR : Key signals include δ 4.40–4.60 (t, 2H, BrCH₂CH₂O), δ 6.20–6.30 (s, 1H, coumarin C3-H), and δ 2.40 (s, 3H, C4-CH₃). The absence of a hydroxyl proton (δ ~10 ppm) confirms substitution .

- ESI-MS : Molecular ion peaks at m/z 282.9964 [M+H]⁺ (C₁₂H₁₂BrO₃) .

- Elemental Analysis : Carbon content should match calculated values (C: 51.26%, H: 4.30%, Br: 28.41%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of bromoethoxy-substituted coumarins?

- Methodological Answer :

-

Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/chloroform). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

-

Refinement : Employ SHELXL for structure solution. Key parameters include bond distances (e.g., C–Br: ~1.93 Å) and torsion angles (Br–CH₂–CH₂–O: ~180°) to confirm antiperiplanar geometry .

-

Disorder Handling : For flexible bromoethoxy chains, use PART instructions in SHELXL to model positional disorder .

Table 2: Crystallographic Data Highlights

Parameter Value Reference C–Br bond length 1.93 Å Br–CH₂–CH₂–O torsion 178.5° R-factor (final) <0.05

Q. What strategies address contradictions in reported biological activities of bromoethoxy-coumarin derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, 7-(2-bromoethoxy)-4-methyl derivatives show higher cytotoxicity (IC₅₀ ~5 µM) than 3-benzyl analogs due to enhanced electrophilicity of the bromoethoxy group .

- Data Validation : Replicate assays under standardized conditions (e.g., MTT protocol, 48-hour exposure, HeLa cells). Discrepancies may arise from cell line variability or solvent effects (e.g., DMSO concentration ≤0.1%) .

- Mechanistic Studies : Use fluorescence microscopy to track cellular uptake, as bromoethoxy groups may alter membrane permeability .

Q. How can computational methods predict the reactivity of the bromoethoxy group in further functionalization?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. The LUMO energy of the C–Br bond (~-1.2 eV) indicates susceptibility to nucleophilic attack (e.g., Suzuki coupling) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water to predict hydrolysis rates. Bromoethoxy groups hydrolyze 10× faster at pH > 8.0 .

Data Contradiction Analysis

Q. Why do yields vary significantly across studies for similar synthetic protocols?

- Critical Analysis :

- Reagent Purity : Lower yields (e.g., 62% vs. 97% ) may result from trace moisture in 1,2-dibromoethane, leading to side reactions (e.g., ether cleavage).

- Chromatography Efficiency : High-purity solvents (HPLC-grade) improve separation, reducing losses during purification .

- Scale Effects : Milligram-scale reactions often report lower yields due to handling losses, unlike gram-scale syntheses .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.